Meta-chlorambucil

Description

Structure

3D Structure

Properties

IUPAC Name |

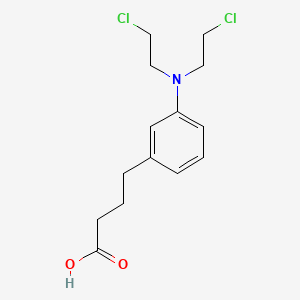

4-[3-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c15-7-9-17(10-8-16)13-5-1-3-12(11-13)4-2-6-14(18)19/h1,3,5,11H,2,4,6-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLHARAWUJAHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCCl)CCCl)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159001 | |

| Record name | Meta-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134862-11-6 | |

| Record name | Meta-chlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134862116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meta-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | META-CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163B5679ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Chlorambucil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorambucil, a cornerstone of chemotherapy for decades, represents a pivotal development in the history of anticancer agents. Born from the unlikely origins of chemical warfare, its discovery and synthesis marked a significant step towards targeted, orally-administered cancer treatment. This document provides a comprehensive technical overview of Chlorambucil, detailing its historical context, synthetic pathway, mechanism of action, and key quantitative data. It is intended to serve as a thorough resource for professionals in oncology and drug development, offering detailed experimental protocols and visual representations of its core scientific principles.

Discovery and Development: From Chemical Weapon to Chemotherapy

The journey to Chlorambucil began in the trenches of World War I, with the deployment of sulfur mustards (mustard gas). Post-war medical observations of soldiers exposed to these agents revealed profound myelosuppression, particularly a depletion of lymphocytes and bone marrow.[1] This cytotoxic effect sparked interest in the therapeutic potential of related compounds to target rapidly dividing cancer cells.

In the 1940s, pharmacologists Alfred Gilman and Louis Goodman at Yale University systematically investigated less volatile nitrogen mustard derivatives of these agents.[2][3] Their classified research during World War II demonstrated that these compounds could induce temporary remissions in patients with lymphoma. This marked the dawn of the age of chemotherapy.[2][3]

However, these early nitrogen mustards were highly reactive and toxic, requiring intravenous administration. The next crucial step was to modify the structure to improve stability, reduce side effects, and allow for oral administration. This led to the development of aromatic derivatives. Chlorambucil, an aromatic derivative of mechlorethamine, was first synthesized in 1953.[4] Its design, incorporating a phenylbutyric acid group, attenuated the reactivity of the nitrogen mustard moiety, resulting in a more stable and orally bioavailable drug that was approved by the FDA in 1957.[5]

Chemical Synthesis of Chlorambucil

Chlorambucil, chemically known as 4-(4-[bis(2-chloroethyl)amino]phenyl)butanoic acid, is synthesized through a multi-step process. The pathway leverages common organic reactions to build the final active molecule from simpler precursors.

Synthesis Workflow

The synthesis begins with the acylation of acetanilide by succinic anhydride, followed by reduction, hydrolysis, and subsequent reactions to introduce the critical bis(2-chloroethyl)amino group.[6]

Caption: Chemical synthesis workflow for Chlorambucil.

Experimental Protocol: Synthesis of Chlorambucil

The following is a representative protocol for the synthesis of Chlorambucil. Standard laboratory safety precautions for handling hazardous chemicals must be followed.

Step 1: Acylation to form 4-(4-acetaminophenyl)-4-ketobutyric acid [6]

-

To a cooled, stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene), add succinic anhydride.

-

Slowly add acetanilide to the mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the complex.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield the product.

Step 2: Reduction to form the methyl ester of 4-(4-acetaminophenyl)-butyric acid [6]

-

The keto group of the product from Step 1 is reduced. A common method is Clemmensen reduction (using zinc amalgam and hydrochloric acid) or catalytic hydrogenation. For this example, catalytic hydrogenation is used.

-

Suspend the keto acid in methanol and add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture in a Parr apparatus under pressure until hydrogen uptake ceases. This step reduces the ketone and simultaneously forms the methyl ester.

-

Filter the catalyst and evaporate the solvent to obtain the crude methyl ester.

Step 3: Hydrolysis to form 4-(4-aminophenyl)butyric acid [6]

-

Treat the methyl ester from Step 2 with an aqueous alkali solution (e.g., sodium hydroxide).

-

Reflux the mixture to hydrolyze both the amide and the ester groups.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the amino acid.

-

Filter, wash with cold water, and dry the product.

Step 4: Reaction with Ethylene Oxide [6]

-

Dissolve the amino acid from Step 3 in a suitable solvent.

-

React the solution with ethylene oxide under controlled temperature and pressure. This reaction adds two hydroxyethyl groups to the amino nitrogen.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Isolate the resulting diol, 4-(4-[bis(2-hydroxyethyl)amino]phenyl)butyric acid.

Step 5: Chlorination to yield Chlorambucil [6]

-

Treat the diol from Step 4 with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), in an inert solvent.

-

Carefully control the reaction temperature, as the reaction is exothermic.

-

After the reaction is complete, quench the mixture by slowly adding it to ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane and petroleum ether) to obtain pure Chlorambucil.

Mechanism of Action

Chlorambucil is a classic bifunctional alkylating agent that exerts its cytotoxic effects by directly damaging cellular DNA. It is cell cycle phase-nonspecific, meaning it can act on cancer cells at any stage of the cell cycle.[4][7]

DNA Alkylation and Cross-linking

The core mechanism involves the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (ethylenimonium) ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases.

-

Mono-adduct Formation: The aziridinium ion alkylates the N7 position of a guanine base, forming a covalent mono-adduct.

-

Cross-link Formation: The second 2-chloroethyl arm can then undergo a similar cyclization and react with another guanine base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).

This interstrand cross-linking is the most cytotoxic lesion, as it physically prevents the separation of the DNA double helix, a critical step for both DNA replication and transcription.[4][7]

Cellular Consequences and Signaling Pathway

The DNA damage induced by Chlorambucil triggers a cascade of cellular responses.

-

Inhibition of DNA Synthesis: The cross-linked DNA cannot serve as a template for DNA polymerase, halting replication.[7]

-

Inhibition of RNA Transcription: The distortion of the DNA helix prevents RNA polymerase from transcribing genes into messenger RNA.

-

Cell Cycle Arrest and Apoptosis: The extensive DNA damage is recognized by cell cycle checkpoint proteins, such as p53. This leads to an arrest of the cell cycle to allow for DNA repair. If the damage is too severe to be repaired, the p53 pathway initiates apoptosis (programmed cell death).[6]

Caption: Mechanism of action signaling pathway for Chlorambucil.

Experimental Protocol: DNA Alkylation Assay (Representative)

This protocol describes a general method to confirm the alkylating activity of Chlorambucil on a DNA component in vitro.

-

Materials: Chlorambucil, 2'-deoxyguanosine 5'-monophosphate (dGMP), phosphate buffer (pH 7.4), HPLC system with a C18 column, mass spectrometer.

-

Reaction Setup: Prepare a solution of dGMP in phosphate buffer. Add a solution of Chlorambucil to the dGMP solution. A control sample with dGMP and buffer only should also be prepared.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours) to allow for the alkylation reaction to proceed.

-

Sample Preparation: At various time points, take aliquots from the reaction and control mixtures. Quench the reaction if necessary (e.g., by rapid freezing).

-

Analysis by HPLC: Inject the samples into the HPLC system. Use a gradient elution method (e.g., with a mobile phase of acetonitrile and water with trifluoroacetic acid) to separate the unreacted dGMP from the Chlorambucil-dGMP adducts.

-

Analysis by Mass Spectrometry (MS): Couple the HPLC eluent to a mass spectrometer to confirm the identity of the peaks. The expected mass of the mono-adduct would be the mass of dGMP plus the mass of the Chlorambucil moiety minus HCl. The formation of a di-dGMP cross-linked product could also be monitored.

-

Data Interpretation: The appearance of new peaks in the HPLC chromatogram of the reaction mixture (not present in the control) with the correct mass-to-charge ratio in the MS analysis confirms the alkylating activity of Chlorambucil.

Quantitative Data

The efficacy and behavior of Chlorambucil in the body have been well-characterized. The following tables summarize key pharmacokinetic and clinical data.

Pharmacokinetic Properties

Chlorambucil is rapidly absorbed orally and extensively metabolized.[7][8] Its primary active metabolite is phenylacetic acid mustard (PAAM), which also possesses cytotoxic activity.[8]

| Parameter | Value (Mean ± SD) | Reference |

| Oral Bioavailability | 70-80% | [4] |

| Time to Peak Plasma (tmax) | 0.83 ± 0.53 hours | [8] |

| Peak Plasma Conc. (Cmax) | 492 ± 160 ng/mL (for 0.2 mg/kg dose) | [8] |

| Area Under Curve (AUC) | 883 ± 329 ng·h/mL (for 0.2 mg/kg dose) | [8] |

| Plasma Half-life (t½) | 1.3 ± 0.5 hours | [8] |

| Metabolite (PAAM) Half-life | 1.8 ± 0.4 hours | [8] |

| Plasma Protein Binding | ~99% | [7] |

| Metabolism | Hepatic, primarily to Phenylacetic Acid Mustard (PAAM) | [7] |

| Excretion | Primarily as metabolites; <1% as unchanged drug in urine | [8] |

Table 1: Summary of Pharmacokinetic Parameters for Chlorambucil.

Clinical Efficacy Data

Chlorambucil has been a standard of care, particularly for Chronic Lymphocytic Leukemia (CLL), especially in elderly or less fit patients. Its efficacy has been evaluated both as a monotherapy and in combination regimens.

| Clinical Trial / Study | Treatment Arm | Indication | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Hillmen et al., Phase II | Rituximab + Chlorambucil | First-Line CLL | 84% | 10% | [9][10] |

| French Cooperative Group | Chlorambucil Monotherapy | Stage A CLL | N/A (Slowed progression vs. observation) | N/A | |

| Burger et al. (RESONATE-2) | Chlorambucil Monotherapy | Previously Untreated CLL (≥65 yrs) | 35% | N/A | |

| Goede et al. (CLL11) | Obinutuzumab + Chlorambucil | Previously Untreated CLL | N/A | 20.7% | |

| Goede et al. (CLL11) | Rituximab + Chlorambucil | Previously Untreated CLL | N/A | 7.0% |

Table 2: Selected Clinical Trial Efficacy Data for Chlorambucil. (N/A: Not the primary endpoint reported in the abstract or data not directly comparable)

Conclusion

From its origins in military research to its synthesis as a refined therapeutic agent, Chlorambucil exemplifies a landmark achievement in medicinal chemistry. Its development provided a crucial oral treatment option for various lymphoproliferative disorders and laid the groundwork for subsequent generations of alkylating agents. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile remains essential for researchers and clinicians in the field of oncology. While newer targeted therapies have emerged, Chlorambucil's legacy endures, and it continues to be a relevant therapeutic option in specific clinical contexts.

References

- 1. CN104710433A - Chlorambucil derivative, and preparation method and application thereof - Google Patents [patents.google.com]

- 2. Chemotherapy - Wikipedia [en.wikipedia.org]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Chlorambucil synthesis - chemicalbook [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Rituximab Plus Chlorambucil As First-Line Treatment for Chronic Lymphocytic Leukemia: Final Analysis of an Open-Label Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of chlorambucil and therapeutic decision in initial forms of chronic lymphocytic leukemia (stage A): results of a randomized clinical trial on 612 patients. The French Cooperative Group on Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Chlorambucil chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Chlorambucil

Introduction

Chlorambucil is a chemotherapy drug that has been primarily utilized in the treatment of chronic lymphocytic leukemia.[1] It belongs to the nitrogen mustard class of alkylating agents and is administered orally.[1] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with chlorambucil, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The chemical and physical properties of chlorambucil are summarized in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.

Table 1: Chemical Identification of Chlorambucil

| Identifier | Value |

| IUPAC Name | 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid[2] |

| CAS Number | 305-03-3[2] |

| Chemical Formula | C₁₄H₁₉Cl₂NO₂[1][2] |

| Molecular Weight | 304.21 g/mol [1] |

| SMILES | O=C(O)CCCC1=CC=C(N(CCCl)CCCl)C=C1[1] |

| InChI Key | JCKYGMPEJWAADB-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of Chlorambucil

| Property | Value |

| Melting Point | 65-69 °C[2] |

| Boiling Point | 424.0 °C (Predicted)[3] |

| Water Solubility | Practically insoluble[3][4] |

| pKa | 5.8[1][5] |

| Appearance | Pale brown to brown solid powder[1] |

Chemical Structure

Chlorambucil is an aromatic nitrogen mustard.[1] Its structure consists of a benzenebutanoic acid core with a bis(2-chloroethyl)amino group attached to the phenyl ring.[2] This bifunctional alkylating agent is characterized by the presence of two reactive chloroethyl groups.[1]

Experimental Protocols

Synthesis of Chlorambucil

A common synthesis method for chlorambucil involves the following steps:

-

Acylation: Acetanilide is acylated with succinic anhydride to form 4-(4-acetaminophenyl)-4-ketobutyric acid.[3]

-

Reduction: The keto group of the resulting compound is reduced using hydrogen with a palladium on carbon catalyst in a methanol solution. This yields the methyl ester of 4-(4-acetaminophenyl)-butyric acid.[3]

-

Hydrolysis: The methyl ester is then treated with an alkali to hydrolyze both the amide and ester groups, forming 4-(4-aminophenyl)butyric acid.[3]

-

Hydroxyethylation and Chlorination: The resulting compound is reacted with ethylene oxide, followed by treatment with phosphoryl chloride to replace the hydroxyl groups with chlorine, yielding chlorambucil.[6]

Determination of Chlorambucil in Plasma by HPLC-UV

A high-performance liquid chromatography with ultra-violet detection (HPLC-UV) method has been developed for the determination of chlorambucil in plasma.[7]

-

Sample Preparation: 250 µL of plasma is treated with methanol for protein precipitation, followed by filtration.[7]

-

Chromatography: The analysis is performed on a LiChrospher 100 RP-18 end-capped column.[7]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile, water, and formic acid.[7]

-

Detection: Detection is carried out at a wavelength of 258 nm.[7]

-

Quantification: The lower limit of quantification (LLOQ) for this method is 0.075 μg/mL.[7]

Mechanism of Action and Signaling Pathway

Chlorambucil functions as an alkylating agent, exerting its cytotoxic effects by forming covalent bonds with DNA.[8] This leads to DNA cross-linking, which disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[9] The induction of apoptosis by chlorambucil is often mediated by the p53 signaling pathway.

Experimental Workflow: HPLC-UV Analysis

The following diagram illustrates the workflow for the determination of chlorambucil in plasma using HPLC-UV.

Structure-Activity Relationship (SAR)

The chemical structure of chlorambucil is critical to its anticancer activity. The following points summarize its structure-activity relationship:

-

Nitrogen Mustard Moiety: The bis(2-chloroethyl)amino group is the pharmacophore responsible for the alkylating activity.[6] The nitrogen atom's lone pair of electrons facilitates the formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA.

-

Aromatic Ring: The aromatic ring delocalizes the nitrogen's lone pair, reducing the reactivity of the nitrogen mustard compared to aliphatic mustards. This modulation of reactivity is thought to contribute to its oral bioavailability and therapeutic index.[6]

-

Butanoic Acid Side Chain: The butanoic acid side chain influences the pharmacokinetic properties of the drug, such as its absorption and distribution.

References

- 1. medkoo.com [medkoo.com]

- 2. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorambucil | 305-03-3 [chemicalbook.com]

- 4. Chlorambucil price,buy Chlorambucil - chemicalbook [chemicalbook.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]

- 9. Facebook [cancer.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Chlorambucil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorambucil, a nitrogen mustard derivative, is a cornerstone alkylating agent in the treatment of various hematological malignancies, most notably chronic lymphocytic leukemia (CLL) and certain types of lymphoma. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion, and its pharmacodynamic properties, which dictate its cytotoxic mechanism of action. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of chlorambucil, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways involved in its anticancer activity.

Pharmacokinetics

Chlorambucil is administered orally and is rapidly absorbed from the gastrointestinal tract.[1] It undergoes extensive hepatic metabolism to its principal active metabolite, phenylacetic acid mustard (PAAM), which also contributes to its cytotoxic effects.[1]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of chlorambucil and its active metabolite, phenylacetic acid mustard (PAAM), in humans.

| Parameter | Chlorambucil | Phenylacetic Acid Mustard (PAAM) | Reference(s) |

| Bioavailability (Oral) | 70-80% | - | [2] |

| Peak Plasma Time (Tmax) | ~1 hour | - | [2] |

| Protein Binding | 99% | - | [2] |

| Volume of Distribution (Vd) | 0.14-0.3 L/kg | - | [2] |

| Elimination Half-Life (t½) | 1.5 hours | 2.5 hours | [2] |

| Metabolism | Extensively in the liver | - | [1][2] |

| Excretion | 15-60% of metabolites in urine within 24 hours (<1% as intact drug) | - | [2] |

| Clearance | 492 ± 160 ng/mL | 306 ± 73 ng/mL | [2] |

| Area Under the Curve (AUC) | Average of 3.2 hr*µg/mL (first cycle) | - | [3] |

Note: The bioavailability of chlorambucil can be decreased by 10-20% when taken with food.[4] Studies have also indicated that with repeated 4-day treatment cycles, the bioavailability of chlorambucil may decrease, suggesting a potential for accelerated metabolism and elimination.[3]

Experimental Protocol: Quantification of Chlorambucil and PAAM in Human Plasma by HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of chlorambucil and its active metabolite, phenylacetic acid mustard (PAAM), in human plasma.

1.2.1. Materials and Reagents

-

Chlorambucil and Phenylacetic Acid Mustard (PAAM) analytical standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

LiChrospher 100 RP-18 end-capped column (or equivalent)

1.2.2. Sample Preparation (Protein Precipitation)

-

To 250 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard.

-

Add 750 µL of ice-cold methanol to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

1.2.3. HPLC-UV Conditions

-

Column: LiChrospher 100 RP-18 end-capped column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and formic acid. A typical starting point is a mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 258 nm

-

Run Time: Sufficient to allow for the elution of both analytes and the internal standard.

1.2.4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of chlorambucil and PAAM into drug-free human plasma.

-

Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

Determine the concentrations of chlorambucil and PAAM in the unknown samples by interpolation from the calibration curve.

Preclinical Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an oral agent like chlorambucil.

Pharmacodynamics

Chlorambucil's cytotoxic effects stem from its ability to act as a bifunctional alkylating agent, leading to the formation of covalent cross-links within DNA. This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

As a nitrogen mustard derivative, chlorambucil forms a highly reactive ethylenimonium ion that alkylates the N7 position of guanine residues in DNA.[1] This can result in:

-

Intrastrand cross-links: Linking two guanine bases on the same DNA strand.

-

Interstrand cross-links: Linking guanine bases on opposite DNA strands, which is particularly cytotoxic as it prevents DNA strand separation required for replication and transcription.[1]

-

DNA-protein cross-links.

This extensive DNA damage is recognized by the cell's DNA damage response machinery, leading to cell cycle arrest and the initiation of apoptosis.

Signaling Pathways

Chlorambucil-induced apoptosis is mediated through complex signaling networks, with the p53 and PI3K/AKT pathways playing pivotal roles.

2.2.1. p53-Dependent Apoptotic Pathway

In response to DNA damage, the tumor suppressor protein p53 is stabilized and activated. Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins, most notably PUMA (p53 upregulated modulator of apoptosis) and Bax (Bcl-2-associated X protein). These proteins translocate to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.

2.2.2. Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer cells. Studies have shown that chlorambucil can inhibit this pathway, leading to a decrease in the phosphorylation and activation of AKT.[5] This inhibition prevents the downstream suppression of pro-apoptotic proteins and contributes to the overall cytotoxic effect of the drug.

Quantitative Pharmacodynamic Data

The cytotoxic activity of chlorambucil is dose-dependent. The IC50 (half-maximal inhibitory concentration) is a common measure of a drug's potency. While IC50 values can vary depending on the cell line and assay conditions, a representative value is presented below.

| Cell Type | IC50 (µM) | Reference |

| Chronic Lymphocytic Leukemia (CLL) Patient Lymphocytes | Median of 61 µmol/L |

Experimental Protocols

2.4.1. In Vitro Apoptosis Assay: Annexin V/Propidium Iodide Staining with Flow Cytometry

This protocol details a method for quantifying apoptosis in cell cultures treated with chlorambucil.

2.4.1.1. Principle In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

2.4.1.2. Materials and Reagents

-

Cell culture of interest (e.g., lymphoma or leukemia cell line)

-

Chlorambucil

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

2.4.1.3. Procedure

-

Seed cells in a multi-well plate and allow them to adhere (if applicable).

-

Treat cells with various concentrations of chlorambucil for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control.

-

Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

2.4.2. DNA Cross-linking Assay: The Comet Assay (Single Cell Gel Electrophoresis)

This protocol provides a method to detect DNA interstrand cross-links induced by chlorambucil.

2.4.2.1. Principle The comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." To detect cross-links, a DNA-damaging agent (e.g., radiation or hydrogen peroxide) is used to introduce a known number of strand breaks. In the presence of cross-linking agents like chlorambucil, the migration of the fragmented DNA is impeded, resulting in a smaller comet tail compared to cells treated only with the DNA-damaging agent.

2.4.2.2. Materials and Reagents

-

Cell culture treated with chlorambucil

-

Comet assay kit (containing low melting point agarose, lysis solution, and electrophoresis buffer)

-

Microscope slides

-

A source of DNA damage (e.g., X-ray irradiator or hydrogen peroxide)

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

2.4.2.3. Procedure

-

Treat cells with chlorambucil for a specified duration.

-

Harvest and resuspend the cells in PBS.

-

Mix the cell suspension with low melting point agarose and pipette onto a microscope slide. Allow the agarose to solidify.

-

Treat the slides with a fixed dose of a DNA-damaging agent (e.g., 10 Gy of X-rays) on ice to induce strand breaks.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis to allow the fragmented DNA to migrate.

-

Neutralize and stain the slides with a fluorescent DNA dye.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Quantify the extent of DNA migration (comet tail length or tail moment) using image analysis software. A reduction in tail migration in chlorambucil-treated cells compared to cells treated only with the DNA-damaging agent indicates the presence of DNA cross-links.

2.4.3. Western Blot for Bcl-2 and Bax Protein Expression

This protocol describes the detection and semi-quantification of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax by Western blotting.

2.4.3.1. Principle Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (Bcl-2 and Bax).

2.4.3.2. Materials and Reagents

-

Cells treated with chlorambucil

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Bcl-2 and anti-Bax (e.g., rabbit polyclonal)

-

Loading control antibody: anti-β-actin or anti-GAPDH

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

2.4.3.3. Procedure

-

Lyse the chlorambucil-treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2 at 1:1000, anti-Bax at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Chlorambucil remains a clinically important anticancer agent due to its well-characterized pharmacokinetic profile and potent pharmacodynamic effects. Its mechanism of action, centered on the induction of DNA damage and subsequent apoptosis via the p53 and PI3K/AKT pathways, provides a clear rationale for its use in hematological malignancies. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of chlorambucil and the development of novel alkylating agents. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for optimizing its therapeutic use and for the design of future drug development studies in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. The Impact of Chlorambucil and Valproic Acid on Cell Viability, Apoptosis and Expression of p21, HDM2, BCL2 and MCL1 Genes in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlorambucil--still not bad: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined Application of CAR-T Cells and Chlorambucil for CLL Treatment: Insights from Nonlinear Dynamical Systems and Model-Based Design for Dose Finding [mdpi.com]

An In-depth Technical Guide to Chlorambucil Degradation Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorambucil is an alkylating agent of the nitrogen mustard type, widely used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical stability, metabolic activation, and degradation pathways. Understanding these processes is critical for optimizing dosing regimens, predicting therapeutic outcomes, and designing novel drug delivery systems. This technical guide provides a comprehensive overview of the degradation pathways of chlorambucil, its major metabolites, and the analytical methodologies used for their characterization.

Core Degradation and Metabolic Pathways

Chlorambucil undergoes extensive metabolism and degradation through several key pathways:

-

Hepatic Metabolism (Beta-Oxidation): The primary metabolic pathway for chlorambucil occurs in the liver, where it is converted to its major active metabolite, phenylacetic acid mustard (PAAM) .[3][4] This biotransformation is a critical activation step, as PAAM itself is a potent alkylating agent.[3]

-

Hydrolysis: Chlorambucil is susceptible to hydrolysis, a significant route of non-enzymatic degradation. The rate of hydrolysis is pH-dependent, being relatively stable at acidic pH and degrading more rapidly in neutral to alkaline conditions.[1][5] This process leads to the formation of hydroxylated derivatives.

-

Glutathione Conjugation: Chlorambucil can be detoxified through conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[6] This pathway leads to the formation of a monoglutathionyl derivative, rendering the drug less reactive.[6]

The interplay of these pathways dictates the pharmacokinetic profile and overall efficacy of chlorambucil.

Identified Metabolites and Degradation Products

Several metabolites and degradation products of chlorambucil have been identified and characterized:

| Metabolite/Degradation Product | Pathway | Significance | Reference |

| Phenylacetic Acid Mustard (PAAM) | Hepatic Metabolism (Beta-Oxidation) | Major active metabolite | [3][4] |

| 4-[p-(2-chloroethyl-2-hydroxyethylamino)phenyl]butyric acid | Hydrolysis | Inactive degradation product | [1] |

| Monohydroxy and Dihydroxy Derivatives | Hydrolysis/Degradation | Inactive degradation products | [3][7] |

| Monoglutathionyl derivative of Chlorambucil | Glutathione Conjugation | Detoxification product | [6] |

Quantitative Data

Pharmacokinetic Parameters of Chlorambucil and Phenylacetic Acid Mustard (PAAM) in Human Plasma

The following table summarizes key pharmacokinetic parameters for chlorambucil and its active metabolite, PAAM, following oral administration in human subjects.

| Parameter | Chlorambucil | Phenylacetic Acid Mustard (PAAM) | Reference |

| Cmax (ng/mL) | 492 ± 160 | 306 ± 73 | [3] |

| AUC (ng·h/mL) | 883 ± 329 | 1204 ± 285 | [3] |

| t½ (hours) | 1.3 ± 0.5 | 1.8 ± 0.4 | [3] |

| Tmax (hours) | 0.83 ± 0.53 | 1.9 ± 0.7 | [3] |

Data are presented as mean ± standard deviation.

pH-Dependent Hydrolysis of Chlorambucil

The degradation of chlorambucil via hydrolysis is significantly influenced by pH. The rate of hydrolysis is slower in acidic conditions and increases as the pH becomes more alkaline.[1]

Experimental Protocols

Sample Preparation for Analysis of Chlorambucil and Metabolites in Plasma

A common method for extracting chlorambucil and its metabolites from plasma is protein precipitation.

Protocol:

-

To 250 µL of human plasma, add a suitable internal standard.

-

Add 750 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for analysis.

HPLC-UV Method for Quantification of Chlorambucil

Instrumentation: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

-

Column: LiChrospher 100 RP-18 end-capped column (or equivalent).

-

Mobile Phase: A mixture of acetonitrile, water, and formic acid. The exact composition should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 258 nm.

-

Injection Volume: 20 µL.

Quantification:

-

A calibration curve is constructed by plotting the peak area of chlorambucil against known concentrations.

-

The concentration of chlorambucil in unknown samples is determined by interpolating their peak areas from the calibration curve.

LC-MS/MS Method for Identification and Quantification of Metabolites

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Liquid Chromatography Conditions:

-

Column: A suitable C18 column (e.g., Waters Symmetry C18, 150×4.6 mm, 3.5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of methanol and ammonium acetate buffer.[8]

-

Flow Rate: 1.0 mL/min.[8]

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, targeting specific precursor-to-product ion transitions for each metabolite.

-

Precursor/Product Ions: These need to be determined for each metabolite of interest through initial infusion and fragmentation experiments. For example, for phenylacetic acid, a potential precursor ion could be its deprotonated molecule [M-H]-, and product ions would be generated through collision-induced dissociation.[9]

Visualizations

Chlorambucil Degradation and Metabolic Pathways

Caption: Major degradation and metabolic pathways of chlorambucil.

Experimental Workflow for Chlorambucil Metabolite Analysis

Caption: Workflow for the analysis of chlorambucil and its metabolites.

Chlorambucil-Induced Apoptotic Signaling Pathway

Caption: Simplified signaling pathway of chlorambucil-induced apoptosis.

Conclusion

The degradation and metabolism of chlorambucil are complex processes that significantly impact its therapeutic activity. The primary activation pathway involves hepatic conversion to the potent metabolite phenylacetic acid mustard. Concurrently, hydrolysis and glutathione conjugation represent major routes of degradation and detoxification. A thorough understanding of these pathways, supported by robust analytical methodologies, is essential for the continued clinical use of chlorambucil and the development of next-generation alkylating agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

- 1. Degradation of chlorambucil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. medkoo.com [medkoo.com]

- 4. Chlorambucil | 305-03-3 [chemicalbook.com]

- 5. Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cornerstone Chemotherapy: A Technical History of Chlorambucil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorambucil, a nitrogen mustard derivative, represents a landmark in the historical development of chemotherapy. As one of the earliest alkylating agents, its discovery and subsequent clinical integration laid the groundwork for modern cancer treatment paradigms. This in-depth technical guide explores the pivotal moments in chlorambucil's journey from a laboratory curiosity to a cornerstone of hematologic malignancy therapy, with a focus on the experimental data and methodologies that defined its trajectory.

Discovery and Synthesis: A Tale of Two Moieties

The story of chlorambucil begins in the post-World War II era, a period of intense investigation into the cytotoxic properties of nitrogen mustards. Recognizing the therapeutic potential of these compounds, researchers sought to modulate their reactivity and toxicity to develop clinically viable anticancer agents.

In the early 1950s, a team at the Chester Beatty Research Institute in London, led by J.L. Everett, embarked on a systematic study of aromatic nitrogen mustards. Their work culminated in the synthesis of chlorambucil, first reported in the Journal of the Chemical Society in 1953. The rationale behind its design was to attach the reactive bis(2-chloroethyl)amino group to an aromatic carrier, 4-phenylbutyric acid. This aromatic moiety was intended to reduce the reactivity of the nitrogen mustard group, thereby creating a less toxic and more selective agent.

Original Synthesis Protocol

Experimental Protocol: Synthesis of Chlorambucil

-

Friedel-Crafts Acylation: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-phenylbutanoic acid.

-

Clemmensen or Wolff-Kishner Reduction: The ketone group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene group to yield 4-phenylbutyric acid.

-

Nitration: 4-phenylbutyric acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position of the phenyl ring, yielding 4-(4-nitrophenyl)butyric acid.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation (H₂/Pd-C) or using a metal in acidic medium (e.g., Sn/HCl), to give 4-(4-aminophenyl)butyric acid.

-

Hydroxyethylation: The amino group of 4-(4-aminophenyl)butyric acid is reacted with two equivalents of ethylene oxide to introduce two hydroxyethyl groups, forming 4-[p-[bis(2-hydroxyethyl)amino]phenyl]butyric acid.

-

Chlorination: The final step involves the replacement of the hydroxyl groups with chlorine atoms. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield chlorambucil.

Preclinical Development: Establishing a Profile of Activity and Toxicity

Following its synthesis, chlorambucil underwent rigorous preclinical evaluation to characterize its biological activity and establish a preliminary safety profile. These early studies were crucial in identifying its potential as a chemotherapeutic agent.

In Vitro Cytotoxicity

Early in vitro studies focused on determining the cytotoxic effects of chlorambucil on various cancer cell lines. These experiments were fundamental in establishing its dose-dependent killing of cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (circa 1950s-1960s)

-

Cell Culture: A cancer cell line, such as the Walker 256 carcinosarcoma or HeLa cells, is cultured in a suitable growth medium supplemented with serum.

-

Drug Treatment: The cells are seeded in culture flasks or tubes and allowed to attach. A range of concentrations of chlorambucil, dissolved in an appropriate solvent, are added to the culture medium.

-

Incubation: The treated cells are incubated for a defined period, typically 24 to 72 hours, at 37°C in a humidified atmosphere.

-

Assessment of Cytotoxicity: The effect of the drug on cell viability is assessed. Early methods included:

-

Dye Exclusion: Using a dye such as trypan blue, which is excluded by viable cells but taken up by non-viable cells. The percentage of stained (dead) cells is determined by microscopic counting.

-

Metabolic Assays: Measuring the inhibition of metabolic activity, for example, by assessing the reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product by mitochondrial dehydrogenases.

-

Clonogenic Assay: Determining the ability of single cells to form colonies after drug treatment, which provides a measure of reproductive cell death.

-

-

Data Analysis: The results are used to calculate the IC50 value, the concentration of the drug that inhibits cell growth or viability by 50%.

Table 1: Early In Vitro Cytotoxicity of Chlorambucil

| Cell Line | Assay Method | IC50 (µM) | Reference |

| Walker 256 Carcinosarcoma | Not specified | Not specified | Early preclinical data not readily available |

| HeLa | Not specified | Not specified | Early preclinical data not readily available |

| Various Human Tumor Cell Lines | Short-term antimetabolic assay | Variable | In vitro response rates were similar to those clinically obtained |

Note: Specific IC50 values from the earliest studies in the 1950s are not well-documented in publicly accessible literature. The table reflects the type of data that would have been generated.

In Vivo Efficacy and Toxicity in Animal Models

In vivo studies in animal models were critical for evaluating the therapeutic index of chlorambucil – the balance between its anti-tumor efficacy and its toxicity to the host. The Walker 256 carcinosarcoma in rats was a commonly used model in this era.

Experimental Protocol: In Vivo Efficacy Study in Walker 256 Carcinosarcoma Bearing Rats (circa 1950s)

-

Tumor Implantation: Walker 256 carcinosarcoma cells are implanted subcutaneously or intraperitoneally into rats.

-

Drug Administration: Once the tumors are established, the rats are treated with chlorambucil, typically administered orally or via intraperitoneal injection, at various dose levels and schedules. A control group receives a vehicle control.

-

Efficacy Assessment: The anti-tumor effect is evaluated by:

-

Tumor Growth Inhibition: Measuring the size of subcutaneous tumors over time and calculating the percentage of tumor growth inhibition compared to the control group.

-

Survival Analysis: Monitoring the survival of the animals and determining the increase in lifespan of the treated group compared to the control group.

-

-

Toxicity Assessment: The toxicity of the drug is monitored by:

-

Body Weight: Regular measurement of the animals' body weight.

-

Hematological Parameters: Performing complete blood counts to assess for myelosuppression (a common side effect of alkylating agents).

-

Gross and Histopathological Examination: At the end of the study, organs are examined for any signs of toxicity.

-

-

Data Analysis: The therapeutic index is determined by comparing the doses required for anti-tumor efficacy with the doses that cause significant toxicity.

Table 2: Early In Vivo Data for Chlorambucil

| Animal Model | Parameter | Value | Reference |

| Mice | LD50 (Oral) | 123 mg/kg | [1] |

| Rats (Walker 256 Carcinosarcoma) | Tumor Growth Inhibition | Significant inhibition observed | Qualitative reports from early studies |

| Rats (Walker 256 Carcinosarcoma) | Increased Lifespan | Significant increase observed | Qualitative reports from early studies |

Clinical Development: From Bench to Bedside

The promising preclinical data for chlorambucil paved the way for its clinical evaluation in patients with cancer. The first clinical trials were initiated in the mid-1950s, focusing on hematologic malignancies.

Early Clinical Trials in Chronic Lymphocytic Leukemia (CLL) and Lymphoma

One of the earliest published clinical studies on chlorambucil, appearing in the Journal of the American Medical Association in 1956, detailed its use in patients with chronic lymphocytic leukemia and various lymphomas. These initial trials were crucial in establishing the clinical utility and safety profile of the drug in humans.

Experimental Protocol: Early Clinical Trial of Chlorambucil (circa 1956)

-

Patient Selection: Patients with a confirmed diagnosis of chronic lymphocytic leukemia, Hodgkin's disease, or other lymphomas who had either failed previous therapies or were treatment-naive were enrolled.

-

Dosing and Administration: Chlorambucil was administered orally. The initial daily dose was typically in the range of 0.1 to 0.2 mg/kg of body weight. The dose was then adjusted based on the patient's hematological response and tolerance.

-

Response Evaluation: The response to treatment was assessed based on:

-

Clinical Examination: Reduction in the size of enlarged lymph nodes, spleen, and liver.

-

Hematological Parameters: A decrease in the peripheral white blood cell count, particularly the lymphocyte count in CLL.

-

Symptomatic Improvement: Alleviation of disease-related symptoms such as fatigue and fever.

-

-

Toxicity Monitoring: Patients were closely monitored for adverse effects, with a particular focus on hematological toxicity (leukopenia, thrombocytopenia, and anemia) through regular blood counts.

Table 3: Results from an Early Clinical Trial of Chlorambucil (1956)

| Disease | Number of Patients | Response Criteria | Response Rate | Notable Toxicities | Reference |

| Chronic Lymphocytic Leukemia | 23 | Clinical and hematological improvement | 19/23 (83%) showed improvement | Bone marrow depression | [2] |

| Hodgkin's Disease | 15 | Clinical improvement | 7/15 (47%) showed improvement | Bone marrow depression | [2] |

| Lymphosarcoma | 11 | Clinical improvement | 6/11 (55%) showed improvement | Bone marrow depression | [2] |

Dose-Escalation and Schedule-Finding Studies

Later clinical trials aimed to optimize the dosing and administration schedule of chlorambucil to maximize efficacy while minimizing toxicity. A Phase I trial published in 1988 investigated a short-pulse, high-dose regimen.

Table 4: Phase I Dose-Escalation Study of Chlorambucil (1988)

| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicity (DLT) | DLT Description |

| 36 | 3 | 0/3 | - |

| 48 | 3 | 0/3 | - |

| 60 | 6 | 0/6 | - |

| 84 | 6 | 0/6 | - |

| 108 | 6 | 0/6 | - |

| 144 | 6 | 5/6 | Central nervous system toxicity (seizures, hallucinations, lethargy, stupor, coma) |

This study established a recommended Phase II dose of 108 mg/m² administered in six divided oral doses every 6 hours, repeated every 3 weeks.[3]

Mechanism of Action and Signaling Pathways

Chlorambucil exerts its cytotoxic effects as a bifunctional alkylating agent. Its two chloroethyl groups can form covalent bonds with nucleophilic sites on cellular macromolecules, most importantly DNA. This leads to the formation of inter- and intra-strand cross-links in the DNA double helix.

These DNA lesions disrupt critical cellular processes:

-

Inhibition of DNA Replication: The cross-links prevent the separation of the DNA strands, which is a prerequisite for DNA replication. This leads to cell cycle arrest, primarily at the G2/M phase.

-

Interference with Transcription: The adducted DNA cannot serve as a proper template for RNA polymerase, thus inhibiting transcription.

-

Induction of Apoptosis: The accumulation of irreparable DNA damage triggers programmed cell death, or apoptosis.

p53-Dependent Apoptosis

A key signaling pathway activated by chlorambucil-induced DNA damage is the p53 pathway. The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage.

Caption: p53-dependent apoptotic pathway induced by Chlorambucil.

The Role of the Bcl-2 Family

The Bcl-2 family of proteins are key regulators of the mitochondrial (intrinsic) pathway of apoptosis. They consist of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

Caption: Regulation of apoptosis by the Bcl-2 family.

A Typical Preclinical Experimental Workflow for an Alkylating Agent (circa 1950s-1960s)

The development of new alkylating agents during this period followed a systematic, albeit less complex by today's standards, preclinical workflow.

Caption: Preclinical workflow for alkylating agents (1950s-1960s).

Conclusion

The historical development of chlorambucil serves as a compelling case study in the evolution of cancer chemotherapy. From its rational design and synthesis to its systematic preclinical and clinical evaluation, the journey of chlorambucil highlights the foundational principles of anticancer drug development. While newer, more targeted therapies have emerged, chlorambucil remains a clinically relevant agent for specific indications, a testament to its enduring, albeit historical, significance. The data and methodologies from its early development provided invaluable lessons that continue to inform the discovery and evaluation of novel cancer therapeutics today.

References

Chlorambucil: A Technical Guide to its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorambucil, a nitrogen mustard derivative, is a cornerstone of chemotherapy for various hematological malignancies. Its efficacy lies in its ability to induce catastrophic DNA damage in rapidly dividing cancer cells. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of chlorambucil, focusing on its primary targets and the intricate signaling pathways it modulates. We will delve into the specifics of DNA alkylation, the induction of cell cycle arrest, and the multifaceted apoptotic response. This guide also presents a compilation of quantitative data on chlorambucil's potency and detailed methodologies for key experimental assays, aiming to equip researchers with the foundational knowledge to further investigate and innovate upon the therapeutic applications of this important alkylating agent.

Core Mechanism of Action: DNA Alkylation

Chlorambucil is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups.[1][2] Once metabolized to its active form, phenylacetic acid mustard, it covalently attaches alkyl groups to nucleophilic sites on cellular macromolecules.[1] While it can interact with various molecules like RNA and proteins, its primary cytotoxic effect stems from the alkylation of DNA.[3][4]

The most frequent target for alkylation is the N7 position of guanine bases.[1] The bifunctional nature of chlorambucil allows it to form not only single monoadducts but also interstrand and intrastrand cross-links within the DNA double helix.[1][5] These cross-links are particularly cytotoxic as they physically obstruct the separation of DNA strands, a critical step for both DNA replication and transcription.[1][6] This disruption of fundamental DNA metabolic processes is the initial trigger for the downstream cellular responses.

Cellular Consequences of DNA Damage

The extensive DNA damage induced by chlorambucil elicits a cascade of cellular responses, primarily culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

The presence of DNA adducts and cross-links activates cellular DNA damage checkpoints, leading to a halt in cell cycle progression.[1] This arrest provides the cell with an opportunity to repair the damaged DNA. However, if the damage is too extensive to be repaired, the cell is targeted for elimination. The cell cycle arrest predominantly occurs at the G2/M phase.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells that have sustained irreparable DNA damage from chlorambucil.[1] Chlorambucil can induce apoptosis through both p53-dependent and p53-independent pathways.[3][4]

-

p53-Dependent Apoptosis: In cells with functional p53, DNA damage leads to the accumulation of cytosolic p53.[7] p53, a critical tumor suppressor, then transcriptionally activates pro-apoptotic genes, including the Bcl-2-associated X protein (Bax).[3][7] An increase in p53 and its negative regulator, Mdm-2, is often observed following chlorambucil treatment.[3][4] The loss of wild-type p53 is strongly correlated with a poor clinical response to chlorambucil, highlighting the importance of this pathway.[3][4]

-

p53-Independent Apoptosis: Chlorambucil can also induce apoptosis in cells lacking functional p53, indicating the involvement of alternative signaling routes.[3][4] This is particularly relevant in cancers that have mutated or deleted the TP53 gene. Even in the absence of p53, the overwhelming DNA damage can trigger the intrinsic apoptotic pathway.

-

Intrinsic Apoptotic Pathway: This pathway is initiated by mitochondrial outer membrane permeabilization. The DNA damage signals lead to the activation of pro-apoptotic Bcl-2 family members like Bax, which translocate to the mitochondria.[7] This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[1]

The overall mechanism of action of chlorambucil is depicted in the following diagram:

Modulation of Key Signaling Pathways

Beyond the direct DNA damage response, chlorambucil's efficacy is also attributed to its ability to modulate other critical cellular signaling pathways.

The p53 Signaling Pathway

As previously mentioned, the p53 pathway is a central player in mediating the apoptotic effects of chlorambucil. The following diagram illustrates the key components of this pathway in response to chlorambucil-induced DNA damage.

The PI3K/AKT Signaling Pathway

Studies in lymphoma cells have demonstrated that chlorambucil can inhibit the PI3K/AKT signaling pathway.[8] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, chlorambucil leads to the downregulation of key anti-apoptotic proteins.

-

NF-κB (Nuclear Factor kappa B): A transcription factor that promotes the expression of genes involved in cell survival and proliferation. Chlorambucil treatment has been shown to decrease NF-κB levels.[8]

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family that directly inhibits caspases. Chlorambucil treatment leads to a significant decrease in both survivin mRNA and protein expression.[8]

The inhibition of the PI3K/AKT pathway and its downstream targets synergizes with the DNA damage-induced signals to promote apoptosis.

Quantitative Data

The cytotoxic efficacy of chlorambucil is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | > 130 | [1] |

| MDA-MB-231 | Breast Cancer | > 130 | [1] |

| A2780 | Ovarian Carcinoma | 12 - 43 | [1] |

| A2780 cisR | Cisplatin-Resistant Ovarian Carcinoma | 12 - 43 | [1] |

| H460 | Lung Cancer | 22.2 - 163.0 | [1] |

| A549 | Lung Cancer | 22.2 - 163.0 | [1] |

| HepG2 | Liver Cancer | 22.2 - 163.0 | [1] |

| SMMC77212 | Liver Cancer | 22.2 - 163.0 | [1] |

| A375 | Melanoma | 22.2 - 163.0 | [1] |

| H1299 | Lung Cancer | 22.2 - 163.0 | [1] |

| LNCaP | Prostate Cancer | 101.0 | [9] |

| BxPC-3 | Pancreatic Cancer | 2.5 | [1] |

| MIAPaCa-2 | Pancreatic Cancer | 1.6 | [1] |

| HCT-116 | Colorectal Carcinoma | Weaker antiproliferative activity alone | |

| CLL Cells | Chronic Lymphocytic Leukemia | Median LD50: 58.2 | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the cellular and molecular effects of chlorambucil.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of chlorambucil for a specified time course (e.g., 24, 48, 72 hours). Include an untreated control group.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells (due to mechanical damage)

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. RNase A is included to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content analysis.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases. The region between these two peaks represents the S phase. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate.

Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is then used to bind to the primary antibody. The addition of a chemiluminescent substrate allows for the detection of the protein of interest.

Methodology:

-

Protein Extraction: Lyse chlorambucil-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to obtain a total protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of the antibodies.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bcl-2, Bax, p-AKT, NF-κB, survivin, or active caspase-3). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

Chlorambucil remains a clinically relevant chemotherapeutic agent due to its well-established mechanism of inducing extensive DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Its multifaceted effects on key signaling pathways, including the p53 and PI3K/AKT pathways, contribute to its cytotoxic efficacy. A thorough understanding of these molecular targets and pathways is crucial for optimizing its therapeutic use, overcoming drug resistance, and developing novel combination therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate cellular responses to chlorambucil and to explore new avenues for its application in oncology.

References

- 1. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. The Impact of Chlorambucil and Valproic Acid on Cell Viability, Apoptosis and Expression of p21, HDM2, BCL2 and MCL1 Genes in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemotherapeutic Potential of Chlorambucil-Platinum(IV) Prodrugs against Cisplatin-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorambucil induced apoptosis in chronic lymphocytic leukemia (CLL) and its relationship to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. color | Graphviz [graphviz.org]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. [Effect of Chlorambucil on the Apoptotic Signaling Pathway in Lymphoma Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bcl-2 protein expression and p53 gene mutation in chronic lymphocytic leukemia: correlation with in vitro sensitivity to chlorambucil and purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Resistance: A Technical Guide to the Core Mechanisms of Chlorambucil Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorambucil, a nitrogen mustard alkylating agent, has long been a cornerstone in the treatment of various malignancies, most notably Chronic Lymphocytic Leukemia (CLL). Its mechanism of action relies on the induction of DNA damage, primarily through the formation of interstrand cross-links (ICLs), which impede DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. However, the emergence of drug resistance remains a significant clinical challenge, limiting its therapeutic efficacy. This technical guide provides an in-depth exploration of the fundamental mechanisms underlying Chlorambucil resistance, offering a comprehensive resource for researchers and professionals in the field of oncology and drug development. We will delve into the key molecular pathways, present quantitative data, detail experimental protocols for investigating resistance, and visualize complex interactions through signaling pathway diagrams.

Core Mechanisms of Chlorambucil Resistance

The development of resistance to Chlorambucil is a multifactorial process involving intricate cellular adaptations. The primary mechanisms can be broadly categorized into three key areas: enhanced DNA repair, increased drug detoxification, and alterations in apoptotic pathways.

Enhanced DNA Repair

The cytotoxicity of Chlorambucil is directly linked to its ability to induce DNA lesions. Consequently, cancer cells that can efficiently repair this damage can survive and proliferate.

-

Increased DNA-Dependent Protein Kinase (DNA-PK) Activity: DNA-PK plays a crucial role in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks, which can arise from the repair of ICLs. Studies have shown a significant increase in DNA-PK activity in Chlorambucil-resistant CLL cells compared to their sensitive counterparts. This heightened repair capacity allows resistant cells to more effectively resolve the DNA damage induced by the drug.

-

Homologous Recombination (HR) Repair: The HR pathway is another critical DNA repair mechanism. Proteins such as HsRad51 are key players in this process. Increased formation of HsRad51 foci, indicating active HR repair, has been observed in Chlorambucil-resistant CLL lymphocytes following drug exposure.

Increased Drug Detoxification

The cellular detoxification machinery can neutralize Chlorambucil before it reaches its target, the DNA.

-

Glutathione (GSH) and Glutathione S-Transferases (GSTs): Glutathione, a tripeptide thiol, can directly conjugate with and detoxify electrophilic compounds like Chlorambucil. This reaction is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). Overexpression of specific GST isoforms, particularly GST mu, has been strongly correlated with Chlorambucil resistance. The increased enzymatic activity leads to more efficient drug inactivation and reduced cytotoxicity.

Alterations in Apoptotic Pathways

Defects in the programmed cell death (apoptosis) signaling cascade can render cancer cells insensitive to the cytotoxic effects of Chlorambucil.

-

TP53 Mutations: The tumor suppressor protein p53 is a central regulator of the cellular response to DNA damage, capable of inducing cell cycle arrest and apoptosis. Mutations in the TP53 gene are one of the most well-established mechanisms of innate resistance to Chlorambucil.[1] These mutations often occur in the DNA-binding domain, impairing the protein's ability to transactivate its target genes and initiate apoptosis in response to DNA damage.

-